Ethyl 2,4-dimethylquinoline-3-carboxylate
Description
Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS: 116270-38-3; molecular formula: C₁₄H₁₅NO₂) is a polysubstituted quinoline derivative synthesized via Friedländer condensation. This method employs PEG-supported sulfonic acid catalysts to achieve yields up to 96% under mild conditions . The compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antitumor agents such as 2,4-bis(styryl)quinoline derivatives . Its structure features methyl groups at positions 2 and 4 and an ethyl ester at position 3, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 2,4-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYONPNBCGPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368836 | |
| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104785-54-8 | |
| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylquinoline-3-carboxylate can be synthesized through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically catalyzed by a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Friedlaender condensation reaction to achieve higher yields and purity. This may include the use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Radical Bromination at Methyl Substituents
Ethyl 2,4-dimethylquinoline-3-carboxylate undergoes selective radical bromination at its methyl groups using N-bromosuccinimide (NBS). This reaction is critical for introducing functional handles for further derivatization:
This brominated intermediate facilitates subsequent transformations, such as Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions, to generate styryl-substituted derivatives .
Arbuzov/HWE Tandem Reactions
The brominated intermediate participates in a one-pot Arbuzov/HWE sequence to synthesize 2,4-di((E)-styryl)quinoline-3-carboxylates. Key findings include:
This method tolerates diverse substituents on the styryl moiety, including electron-withdrawing and donating groups. Ferrocenylvinyl derivatives (e.g., 3t ) were synthesized in 71% yield, demonstrating the protocol’s versatility .
Friedländer Annulation Reactions
This compound serves as a precursor in Friedländer reactions with β-keto esters and ketones. Representative examples include:
These reactions highlight the compound’s role in constructing complex quinoline scaffolds under mild conditions .
Comparative Reaction Efficiency
The table below summarizes optimized conditions for key transformations:
| Reaction Type | Optimal Base | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Arbuzov/HWE tandem | NaH | DMF | 90°C | 12–24 h | 71–83% |
| Friedländer annulation | Heteropoly acid | Toluene | Reflux | 6–8 h | 74–98% |
| Radical bromination | NBS | CCl₄ | Reflux | 4–6 h | 76–81% |
Challenges and Limitations
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Regioselectivity : Bromination at the 4-methyl group is favored over the 2-methyl group, but competing side reactions require careful control of NBS stoichiometry .
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Steric hindrance : Bulky substituents on styryl aldehydes reduce HWE reaction efficiency .
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Catalyst dependency : Friedlälder reactions require acid catalysts, limiting substrate compatibility with base-sensitive groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Quinoline Derivatives
Ethyl 2,4-dimethylquinoline-3-carboxylate serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various modifications that lead to the formation of diverse chemical entities, which are essential in drug development and material sciences.
Catalytic Applications
This compound is also utilized as a catalyst in several organic reactions, enhancing reaction efficiency and product yields. For instance, it has been involved in the Friedländer reaction, where it contributes to the formation of quinoline derivatives with high yields .
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. Specifically, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from this base structure demonstrated significant inhibitory activity against human cancer cell lines such as A549 and HT29, with IC50 values indicating potent effects compared to standard treatments like cisplatin .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that certain derivatives can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is employed in the formulation of dyes and pigments due to its stable chemical structure and reactivity. This application is crucial for producing vibrant colors in textiles and coatings .
Case Study 1: Synthesis and Antitumor Activity
A recent study synthesized a series of styrylquinoline-3-carboxylate derivatives using this compound as a precursor. The resulting compounds were evaluated for their antitumor activity against various cancer cell lines. Notably, some derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Microwave-Assisted Synthesis
Another innovative approach involved synthesizing this compound using microwave irradiation with heterogeneous catalysts. This method achieved high yields in shorter reaction times compared to traditional techniques. The study emphasized the efficiency of microwave-assisted synthesis in producing biologically active quinoline derivatives quickly and sustainably .
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Key Observations:
Ester Group Influence :
- The ethyl ester (COOEt) in the parent compound provides moderate steric bulk compared to the smaller methyl (COOMe) and bulkier tert-butyl (COOtBu) groups. This affects solubility and reactivity in subsequent transformations .
- Methyl and tert-butyl analogs lack reported antitumor applications, highlighting the ethyl ester’s unique role in medicinal chemistry .
- Substituent Reactivity: Bromination of this compound using NBS is challenging due to byproduct formation and purification difficulties . In contrast, chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to dichloro derivatives proceeds efficiently (70% yield) , suggesting halogen substituents enhance reactivity in certain reactions.
Spectral and Physical Properties
Biological Activity
Ethyl 2,4-dimethylquinoline-3-carboxylate (EDQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
EDQC has the chemical formula and is characterized by a quinoline backbone with two methyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position. Its structure contributes to its biological properties, which include interaction with various molecular targets.
Antimicrobial Activity
EDQC exhibits notable antimicrobial properties , making it a candidate for further exploration in infectious disease management. Research indicates that compounds within the quinoline family often demonstrate activity against a range of bacterial strains.
- Mechanism of Action : The antimicrobial activity of EDQC is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. This leads to cell lysis and death .
Anticancer Activity
The anticancer potential of EDQC has been evaluated using various human cancer cell lines. Studies have shown promising results:
- Cell Lines Tested : Notable cell lines include A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer).
- In Vitro Results : The MTT assay demonstrated that EDQC significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity. For example, certain derivatives of quinoline-3-carboxylates showed IC50 values as low as 1.38 µM against HT29 cells, suggesting higher potency than traditional chemotherapeutics like cisplatin .
Case Studies and Research Findings
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Study on Antitumor Activity :
- A recent study synthesized a series of quinoline derivatives, including EDQC, assessing their antitumor activities. The results indicated that modifications on the quinoline structure could enhance efficacy against specific cancer types .
- Table 1: IC50 Values of Quinoline Derivatives
Compound Cell Line IC50 (µM) EDQC A549 1.53 EDQC HT29 0.77 Cisplatin HT29 2.36
- Synthesis and Biological Evaluation :
Q & A
Q. What synthetic routes are most effective for preparing Ethyl 2,4-dimethylquinoline-3-carboxylate, and how can reaction conditions be optimized?
The Friedlaender condensation between 2-aminoacetophenone and ethyl acetoacetate, catalyzed by PEG-supported sulfonic acid (10 mol%), is a robust method for synthesizing this compound. Solvent choice (e.g., methanol, acetonitrile) significantly impacts yield and purity, with methanol often providing optimal results at room temperature . For halogenated derivatives, phosphorylation with reagents like POCl₃ in acetonitrile, mediated by benzyltriethylammonium chloride, enables selective functionalization at the 2- and 4-positions . Optimization should include kinetic monitoring via HPLC or TLC to identify side products and adjust stoichiometry.
Q. How can structural characterization of this compound and its derivatives be performed with high accuracy?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, fractional atomic coordinates and isotropic displacement parameters (Uiso) derived from datasets collected at ~100 K provide precise molecular geometry . Complementary techniques like FT-IR and <sup>13</sup>C NMR are critical for verifying functional groups, such as ester carbonyl peaks at ~170 ppm and quinoline ring protons in the 7.0–8.5 ppm range .
Q. What analytical methods are recommended for purity assessment and quantification?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) coupled with UV detection at 254 nm ensures precise quantification. For complex mixtures, GC-MS with electron ionization (70 eV) can identify volatile byproducts. Melting point analysis (e.g., 270–272°C for the parent compound) and differential scanning calorimetry (DSC) help detect polymorphic impurities .
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., melting points) of quinoline-3-carboxylate derivatives be resolved?
Discrepancies often arise from polymorphic forms or residual solvents. For example, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a melting point of 270–272°C , while halogenated analogs (e.g., 7-chloro-6-fluoro derivatives) may vary due to crystal packing differences. Use single-crystal XRD to confirm lattice parameters and thermogravimetric analysis (TGA) to rule out solvent retention. Cross-validate with independent synthesis protocols to isolate phase-pure samples .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies require systematic substitution at the quinoline core. For antibacterial activity, derivatives with electron-withdrawing groups (e.g., -Cl, -CF3) at the 7- and 8-positions show enhanced MIC values against Gram-positive pathogens. Use broth microdilution assays (CLSI guidelines) and molecular docking against targets like DNA gyrase to rationalize activity . Cytotoxicity profiling (e.g., MTT assays on HEK-293 cells) ensures selectivity .
Q. How can reaction mechanisms for Friedlaender condensations involving this compound be elucidated?
Mechanistic studies should combine <sup>1</sup>H NMR kinetics (e.g., monitoring imine intermediate formation) and DFT calculations (B3LYP/6-31G* level) to map energy barriers. For PEG-supported acid catalysts, FT-IR can confirm sulfonic acid group participation via shifts in S=O stretching frequencies (~1180 cm<sup>−1</sup>). Isotopic labeling (e.g., <sup>13</sup>C-ethyl acetoacetate) traces carbon migration during cyclization .
Q. What crystallographic challenges arise in solving structures of halogenated derivatives, and how are they addressed?
Heavy atoms (e.g., Cl, F) introduce twinning or disorder, complicating refinement. For Ethyl 2,4-dichloroquinoline-3-carboxylate, SHELXD or SHELXE can resolve pseudosymmetry via dual-space methods. High-resolution data (≤0.8 Å) and anisotropic displacement parameters (ADPs) improve model accuracy. For twinned crystals, the HKLF5 format in SHELXL refines twin laws (e.g., twofold rotation) .
Q. How can derivatives of this compound be designed for targeted drug delivery applications?
Functionalize the ester group (e.g., hydrolyze to carboxylate for conjugation with PEGylated carriers) or introduce triazole moieties via click chemistry (CuAAC). For example, Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy} derivatives enhance solubility and bioavailability. Validate cellular uptake using fluorescence microscopy with BODIPY-labeled analogs .
Methodological Notes
- Safety : Handle phosphoryl chloride and halogenated intermediates in fume hoods with nitrile gloves and flame-resistant lab coats. Neutralize waste with 10% NaHCO3 before disposal .
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in institutional repositories for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
